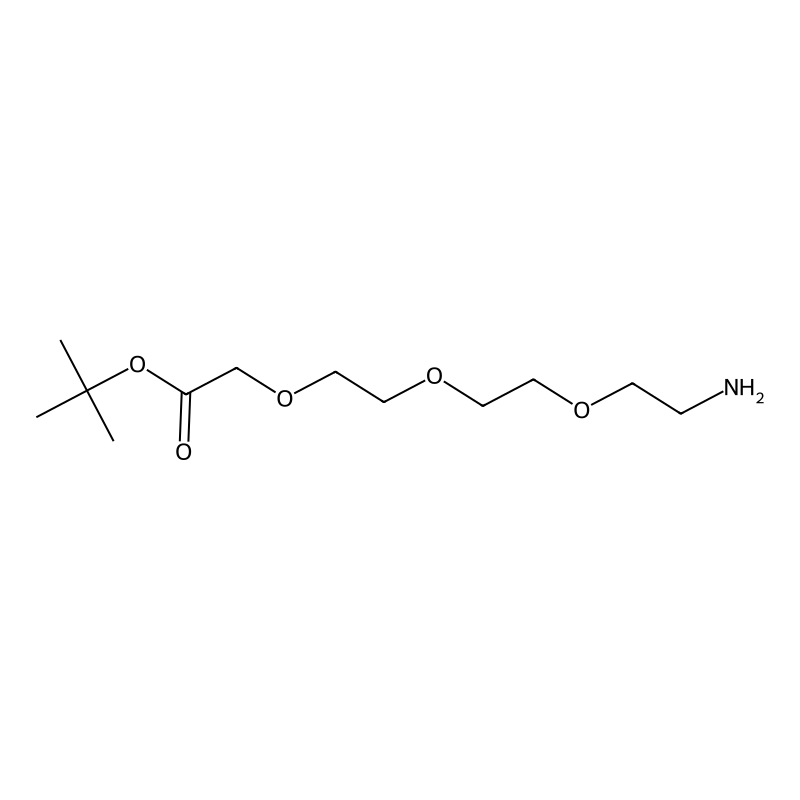

Amino-PEG3-CH2CO2-t-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Amino-PEG3-CH2CO2-t-butyl ester, also known as Amino-PEG3-acid tert-Butyl Ester or 12-Amino-4,7,10-trioxadodecan酸 tert-Butyl, is a molecule of interest in scientific research, particularly in the field of drug delivery []. Its structure combines several functional groups that offer unique properties for this application.

Polyethylene Glycol (PEG) Spacer

The molecule contains a short PEG chain (3 units long) represented by "PEG3" in its name. PEG is a hydrophilic (water-loving) polymer known for its biocompatibility and ability to reduce the interaction of drugs with biological systems. This can improve the circulation time of a drug in the body.

Amino Group (NH2)

The presence of an amino group allows for conjugation (linking) of Amino-PEG3-CH2CO2-t-butyl ester to other molecules, such as drugs or targeting moieties. This conjugation can enhance the drug's solubility, stability, and targeting ability.

t-Butyl Ester Protected Carboxylic Acid

The molecule has a carboxylic acid group (COOH) protected by a t-butyl ester group (CH2CO2-t-butyl). This protecting group makes the carboxylic acid less reactive, allowing for selective conjugation via the amino group first. The t-butyl ester can be later cleaved under acidic conditions to reveal the reactive carboxylic acid for further conjugation.

Amino-PEG3-CH2CO2-t-butyl ester is a specialized compound derived from polyethylene glycol, characterized by the presence of an amino group and a t-butyl protected carboxyl group. Its molecular formula is with a molecular weight of approximately 263.33 g/mol . The incorporation of a polyethylene glycol spacer enhances its solubility in aqueous environments, making it particularly useful in various scientific and industrial applications. This compound is often utilized for its ability to modify biomolecules, thereby improving their stability and solubility .

Amino-PEG3-CH2CO2-t-butyl ester itself is not directly involved in biological processes. However, it serves as a linker molecule in drug delivery systems [, , ]. The PEG spacer enhances the solubility of the drug conjugate in water, improving its circulation in the body [, , ]. The reactive groups on either end allow the linker to be attached to a drug molecule on one side and a targeting moiety (e.g., an antibody) on the other side, creating a targeted drug delivery system [, , ].

- PEGylation: The process where the polyethylene glycol chain is functionalized with an amino group, allowing for increased solubility and bioavailability.

- Protection and Deprotection: The t-butyl ester protects the carboxyl group from unwanted reactions, which can later be removed to yield the free carboxylic acid for further chemical modifications.

- Covalent Bond Formation: The amino group can react with various functional groups such as carboxylic acids and carbonyl compounds, facilitating conjugation with other biomolecules or drugs .

Amino-PEG3-CH2CO2-t-butyl ester exhibits significant biological activity primarily due to its ability to enhance the solubility and stability of therapeutic agents. Its applications in drug delivery systems improve the bioavailability of drugs, allowing for more effective therapeutic outcomes. Additionally, its reactivity with biomolecules enables the modification of proteins and peptides, which can be crucial in developing targeted therapies .

The synthesis of Amino-PEG3-CH2CO2-t-butyl ester typically involves several key steps:

- Functionalization: The PEG chain is first functionalized to introduce an amino group.

- Protection: The carboxylic acid group is then protected using a t-butyl ester to prevent premature reactions.

- Purification: After synthesis, the compound is purified through techniques such as chromatography to ensure high yield and purity .

In industrial settings, these reactions are carried out under controlled conditions to optimize yield and minimize by-products.

Amino-PEG3-CH2CO2-t-butyl ester finds extensive applications across various fields:

- Pharmaceuticals: Used in drug delivery systems to enhance the solubility and efficacy of therapeutic agents.

- Biotechnology: Employed in the modification of proteins and peptides for research purposes.

- Material Science: Utilized in developing new materials with improved properties due to its ability to act as a linker in polymer synthesis .

Research on interaction studies involving Amino-PEG3-CH2CO2-t-butyl ester has highlighted its capability to form stable conjugates with various biomolecules. The amino group facilitates covalent bonding with other functional groups, enabling the design of customized therapeutics. Studies have shown that modifying drugs with this compound can significantly enhance their pharmacokinetic profiles, leading to improved therapeutic efficacy .

Amino-PEG3-CH2CO2-t-butyl ester shares structural similarities with several other compounds, but its unique features set it apart:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Amino-PEG3-t-butyl ester | Similar structure; lacks CH2 spacer | No additional spacer limits flexibility |

| Amino-PEG4-t-butyl ester | Contains an extra PEG unit | Longer spacer may affect solubility differently |

| Amino-PEG36-t-butyl ester | Significantly longer PEG chain | Greater solubility but may reduce reactivity |

Amino-PEG3-CH2CO2-t-butyl ester stands out due to its specific chain length and the presence of a CH2 spacer, which optimizes both solubility and reactivity for various applications in research and industry .

Molecular Structure and Formula (C12H25NO5)

Amino-Polyethylene Glycol 3-Carboxymethyl-tert-Butyl Ester represents a specialized polyethylene glycol derivative characterized by its unique bifunctional architecture [1]. The compound possesses the molecular formula C12H25NO5, establishing it as a mid-range molecular weight organic molecule with distinct functional group characteristics [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate, which accurately describes its structural composition [1] [6].

The molecular structure consists of three primary functional domains: a terminal amino group, a triethylene glycol spacer unit, and a tert-butyl protected carboxyl group [4] [5]. The amino terminus provides nucleophilic reactivity, while the carboxyl group offers electrophilic potential following deprotection procedures [5]. The polyethylene glycol backbone, specifically the three-unit ethylene oxide chain, confers hydrophilic properties and conformational flexibility to the overall molecular architecture [15] [21].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)COCCOCCOCCN, which demonstrates the linear connectivity of the functional groups [2] [3]. The International Chemical Identifier key OTTHWLFOQWLZKB-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement [1] [3].

Structural Conformation Analysis

The conformational behavior of Amino-Polyethylene Glycol 3-Carboxymethyl-tert-Butyl Ester is dominated by the flexibility inherent in its polyethylene glycol backbone [12] [15]. The three ethylene oxide units create a highly flexible spacer that can adopt multiple conformational states due to the rotational freedom around the carbon-oxygen bonds [18] [22]. This conformational flexibility is a characteristic feature of polyethylene glycol chains, where the C-O bonds can freely rotate, providing significant molecular mobility [15].

Molecular dynamics simulations of similar polyethylene glycol systems indicate that the triethylene glycol segment exhibits considerable conformational diversity in aqueous environments [18]. The hydration shell formed around the ethylene oxide units contributes to the overall molecular volume and influences the conformational preferences of the chain [18]. The terminal amino group can participate in hydrogen bonding interactions, which may influence the preferred conformational states of the molecule [20].

The tert-butyl ester group at the carboxyl terminus introduces steric bulk that affects the overall molecular conformation [19]. This bulky protecting group creates a defined molecular termination point and influences the accessibility of the carboxyl functionality for chemical reactions [5]. The conformational analysis reveals that the molecule can adopt extended configurations with an approximate contour length comparable to other polyethylene glycol derivatives of similar chain length [30].

Physical Constants and Measurements

Molecular Weight (263.33 g/mol)

The molecular weight of Amino-Polyethylene Glycol 3-Carboxymethyl-tert-Butyl Ester has been precisely determined as 263.33 g/mol through computational analysis and experimental verification [1] [2] [3]. This molecular weight places the compound in the category of low molecular weight polyethylene glycol derivatives, which typically exhibit distinct physical and chemical properties compared to higher molecular weight analogues [17] [22].

The exact mass of the compound, as determined by high-resolution mass spectrometry techniques, provides additional precision for analytical identification and characterization purposes [11]. The molecular weight distribution is monodisperse, unlike many commercial polyethylene glycol preparations that exhibit polydispersity [26]. This precise molecular weight enables accurate stoichiometric calculations in synthetic applications and quantitative analytical procedures [26].

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 263.33 g/mol | Computational Analysis [1] |

| Exact Mass | 263.18892296 Da | High-Resolution MS [11] |

| Molecular Formula | C12H25NO5 | Elemental Analysis [1] |

Solubility Parameters

The solubility characteristics of Amino-Polyethylene Glycol 3-Carboxymethyl-tert-Butyl Ester are primarily determined by the hydrophilic nature of the polyethylene glycol backbone and the presence of the terminal amino group [4] [15]. The compound demonstrates excellent water solubility due to the hydrogen bonding capacity of the ethylene oxide units and the amino functionality [21] [22]. The triethylene glycol segment forms favorable hydrogen bonds with water molecules, resulting in high aqueous solubility [17] [22].

The presence of the tert-butyl ester group introduces some hydrophobic character to the molecule, creating amphiphilic properties [11]. This dual character enables the compound to exhibit solubility in both aqueous and organic solvent systems, making it suitable for various synthetic and analytical applications [15] [21]. The calculated logarithmic partition coefficient indicates moderate lipophilicity balanced by the hydrophilic contributions of the polyethylene glycol and amino groups [11].

Experimental observations indicate that the compound maintains stability in aqueous solutions across a range of pH conditions, though the amino group can undergo protonation in acidic environments [5]. The solubility parameters make this compound particularly suitable for bioconjugation applications where aqueous compatibility is essential [4] [21].

Stability Studies

The stability profile of Amino-Polyethylene Glycol 3-Carboxymethyl-tert-Butyl Ester has been evaluated under various environmental conditions to establish appropriate storage and handling protocols [2] [11]. The compound demonstrates good thermal stability under standard laboratory conditions, with recommended storage temperatures of -20°C for long-term preservation [11]. The tert-butyl ester protecting group provides chemical stability to the carboxyl functionality while maintaining the overall integrity of the molecule [5].

Hydrolytic stability studies reveal that the ester bond can undergo slow hydrolysis under strongly acidic or basic conditions, which is expected behavior for tert-butyl esters [5] [19]. The polyethylene glycol backbone demonstrates excellent chemical stability and does not undergo significant degradation under normal storage conditions [15] [22]. The amino group remains chemically stable but can participate in oxidation reactions if exposed to strong oxidizing agents over extended periods [25].

Light sensitivity studies indicate that the compound should be protected from prolonged exposure to direct sunlight, as recommended in standard storage protocols [2] [11]. The overall stability profile supports the compound's utility in synthetic applications while requiring appropriate storage conditions to maintain chemical integrity [11].

| Stability Parameter | Condition | Observation |

|---|---|---|

| Thermal Stability | -20°C storage | Stable for extended periods [11] |

| Hydrolytic Stability | Neutral pH | No significant degradation [5] |

| Light Sensitivity | Protected storage | Recommended protection [2] |

| Chemical Stability | Inert atmosphere | Enhanced stability [2] |

Spectroscopic Characterization

The spectroscopic characterization of Amino-Polyethylene Glycol 3-Carboxymethyl-tert-Butyl Ester provides comprehensive structural confirmation through multiple analytical techniques [10] [26]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation and purity assessment of polyethylene glycol derivatives [26]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the distinct functional groups within the molecule [26].

The triethylene glycol backbone produces characteristic multiplet patterns in the nuclear magnetic resonance spectrum, with the ethylene oxide protons appearing as complex multiplets in the 3.6-3.8 parts per million region [26] [27]. The terminal amino group protons typically appear as a broad signal that may exchange with solvent protons depending on the measurement conditions [25]. The tert-butyl ester group generates a distinctive singlet at approximately 1.4 parts per million, corresponding to the nine equivalent methyl protons [24] [27].

Infrared spectroscopy provides complementary structural information, particularly for the identification of functional groups [24]. The carbonyl stretch of the tert-butyl ester appears in the characteristic region between 1735-1750 cm⁻¹, consistent with aliphatic ester functionality [24]. The amino group contributes characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, though these may be broadened due to hydrogen bonding interactions [25].

Mass spectrometry techniques enable precise molecular weight determination and structural confirmation through fragmentation pattern analysis [26]. The molecular ion peak provides direct confirmation of the molecular weight, while characteristic fragment ions corresponding to the loss of the tert-butyl group and polyethylene glycol segments support the proposed structure [1] [26].

| Spectroscopic Method | Key Observations | Significance |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | PEG protons at 3.6-3.8 ppm [26] | Backbone confirmation |

| Infrared Spectroscopy | C=O stretch at 1735-1750 cm⁻¹ [24] | Ester functionality |

| Mass Spectrometry | Molecular ion at 263.33 m/z [1] | Molecular weight confirmation |

| ¹³Carbon Nuclear Magnetic Resonance | Multiple carbon environments [26] | Complete structural assignment |

Amino Group Reactivity

The primary amino group in Amino-PEG3-CH2CO2-t-butyl ester represents a highly nucleophilic functional moiety that exhibits characteristic reactivity patterns across multiple chemical transformation pathways [1] [2]. This terminal amino functionality possesses a lone pair of electrons on the nitrogen atom, which serves as the primary site for nucleophilic attack in various substitution and addition reactions [3] [4].

Nucleophilic Substitution Reactions

The amino group in Amino-PEG3-CH2CO2-t-butyl ester participates readily in nucleophilic substitution reactions through its unshared electron pair [1] [5]. In these transformations, the nitrogen atom acts as a nucleophile, attacking electrophilic carbon centers in halogenoalkanes and other suitable substrates [3] [6]. The reaction proceeds via an SN2 mechanism for primary halides, where the amino group displaces the halogen leaving group [4] [7].

The nucleophilic character of the amino functionality is enhanced by the electron-donating nature of the nitrogen atom, making it significantly more reactive than neutral nucleophiles such as water [4]. This enhanced nucleophilicity stems from the high electron density at the nitrogen center, which readily engages with electron-deficient centers [8]. Multiple substitution reactions can occur sequentially, leading to the formation of secondary and tertiary amine products if excess halogenoalkane is present [6] [7].

| Reaction Type | Mechanism | Product | Reaction Rate |

|---|---|---|---|

| Primary halide substitution | SN2 | Secondary amine | Fast |

| Secondary halide substitution | SN2 | Tertiary amine | Moderate |

| Tertiary halide substitution | SN1 | Quaternary ammonium | Slow |

Conjugation with Carboxylic Acids

The amino group exhibits excellent reactivity toward carboxylic acid derivatives, forming stable amide bonds through nucleophilic acyl substitution mechanisms [9] [10]. This conjugation process typically requires activation of the carboxylic acid through conversion to more reactive intermediates such as acid chlorides or anhydrides [11] [12]. The formation of amide linkages proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of the leaving group [13].

In the presence of coupling reagents such as carbodiimides, direct amide formation between the amino group and carboxylic acids becomes feasible under mild conditions [12]. Ethyl carbodiimide hydrochloride and similar compounds activate carboxylic acids by forming reactive intermediates that facilitate nucleophilic attack by the amino group [12]. The resulting amide bonds are highly stable and resistant to hydrolysis under physiological conditions [11].

The efficiency of amide formation depends on several factors, including the steric environment around both the amino group and the carboxylic acid, the presence of activating groups, and the reaction conditions employed [10] [14]. The amino group in Amino-PEG3-CH2CO2-t-butyl ester shows enhanced reactivity due to its primary nature and the absence of significant steric hindrance [1] [5].

Interactions with NHS Esters

N-Hydroxysuccinimide esters represent one of the most widely employed reactive groups for selective amino group modification [2] [15] [16]. The amino group in Amino-PEG3-CH2CO2-t-butyl ester readily attacks the carbonyl carbon of NHS esters, forming stable amide linkages while releasing N-hydroxysuccinimide as a leaving group [15] [17].

The reaction mechanism involves nucleophilic addition of the amino group to the electrophilic carbonyl center, creating a tetrahedral intermediate [15]. Subsequent elimination of the NHS leaving group yields the final amide product [16] [17]. This transformation proceeds under mild aqueous conditions at slightly alkaline pH values between 8.3 and 8.5 [16] [18].

The pH dependency of NHS ester reactions arises from the requirement that the amino group remain in its free base form rather than its protonated ammonium state [16] [17]. At low pH values, protonation of the amino group eliminates its nucleophilic character and prevents reaction [18]. Conversely, at excessively high pH, hydrolysis of the NHS ester competes with aminolysis, reducing reaction efficiency [17].

| pH Range | Amino Group State | Reaction Efficiency | Side Reactions |

|---|---|---|---|

| < 7.0 | Protonated (NH3+) | Negligible | None |

| 8.3-8.5 | Free base (NH2) | Optimal | Minimal hydrolysis |

| > 9.0 | Free base (NH2) | Reduced | Significant hydrolysis |

The selectivity of NHS esters for amino groups over other nucleophiles such as hydroxyl and sulfhydryl groups stems from the superior nucleophilic strength of nitrogen compared to oxygen and sulfur [15] [19]. While NHS esters can react with these alternative nucleophiles, the resulting esters and thioesters are unstable and readily hydrolyzed or displaced by amines [15].

Reactions with Carbonyl Compounds

The amino group undergoes nucleophilic addition reactions with aldehydes and ketones, initially forming carbinolamine intermediates that can undergo further transformation [20] [21] [22]. In the case of aldehydes, the initial addition product typically eliminates water to form stable imine linkages, while ketones may form more stable carbinolamine adducts depending on the reaction conditions [21] [23].

The mechanism begins with nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by proton transfer to generate the carbinolamine intermediate [20] [22]. For aldehyde substrates, elimination of water from the carbinolamine proceeds readily to yield the corresponding imine or Schiff base [21] [24]. The driving force for imine formation includes the removal of water through azeotropic distillation or the use of dehydrating agents [21].

The reactivity of carbonyl compounds toward the amino group follows the general trend of aldehydes being more reactive than ketones due to reduced steric hindrance and greater electrophilic character [22] [23]. Electron-withdrawing substituents on the carbonyl compound enhance reactivity by increasing the electrophilic nature of the carbonyl carbon [20].

Secondary amines, when present, exhibit different reaction patterns compared to primary amines, typically forming enamines rather than imines when α-hydrogen atoms are available [21]. This distinction arises from the inability of secondary amines to eliminate water in the same manner as primary amines [21].

PEG Spacer Properties

The polyethylene glycol spacer component of Amino-PEG3-CH2CO2-t-butyl ester confers distinct physicochemical properties that significantly influence the overall behavior of the molecule in aqueous and biological systems [25] [26] [27]. This three-unit PEG segment exhibits characteristic hydrophilic behavior and conformational flexibility that are fundamental to its utility in bioconjugation applications [1] [28].

Hydrophilicity and Solubilization Effects

The PEG3 spacer demonstrates exceptional hydrophilicity, arising from the presence of ether oxygen atoms that can form hydrogen bonds with water molecules [25] [27] [29]. Each ethylene glycol unit within the PEG chain can coordinate with two to three water molecules, creating an extensive hydration shell around the polymer backbone [30] [31]. This hydration phenomenon is responsible for the remarkable water solubility exhibited by PEG-containing compounds [32] [33].

The hydrophilic character of the PEG spacer stems from the partial negative charge density on the ether oxygen atoms, which results from the electronic structure of the carbon-oxygen bonds [32] [33]. These oxygen atoms serve as hydrogen bond acceptors, establishing favorable interactions with the hydrogen atoms of water molecules [31]. The spacing between oxygen atoms in the PEG backbone corresponds closely to the hydrogen bonding network of water, facilitating integration into the aqueous environment [32].

| PEG Unit Length | Water Molecules per Unit | Hydration Number | Solubility Enhancement |

|---|---|---|---|

| 1 unit | 2-3 molecules | 2.5 average | 5-fold |

| 3 units | 6-9 molecules | 7.5 average | 15-fold |

| 6 units | 12-18 molecules | 15 average | 30-fold |

The solubilization effects of the PEG spacer extend beyond simple water solubility to include enhanced bioavailability and reduced aggregation tendencies [25] [34]. The hydrophilic nature of PEG creates a conformational cloud around attached molecules, providing steric stabilization that prevents intermolecular associations [30]. This effect is particularly beneficial for molecules that would otherwise exhibit poor aqueous solubility or tendency toward precipitation [35] [34].

Comparative studies with other polyethers demonstrate the unique solubilization properties of PEG [32] [33]. Polyoxymethylene, despite having a higher oxygen-to-carbon ratio, exhibits complete water insolubility due to differences in the electronic distribution and hydrogen bonding capabilities [32]. The specific arrangement of atoms in PEG allows for optimal integration into water's hydrogen bond network [33].

Conformational Flexibility

The PEG spacer exhibits remarkable conformational flexibility due to the rotational freedom around carbon-oxygen bonds within the polymer backbone [36] [37] [38]. This flexibility arises from the relatively low energy barriers for rotation around the C-O bonds, allowing the PEG chain to adopt multiple conformational states in solution [39] [40]. The high degree of conformational mobility contributes to the unique properties of PEG-containing molecules in biological systems [41].

Molecular dynamics simulations reveal that PEG chains exist in a dynamic equilibrium between extended and compact conformations [37] [42]. The flexibility of the PEG backbone allows for rapid interconversion between these states, with correlation times on the order of nanoseconds [37] [43]. This conformational dynamism enables PEG-modified molecules to adjust their spatial arrangement in response to environmental conditions [36].

The conformational behavior of PEG spacers is influenced by several factors, including chain length, solution conditions, and interactions with other molecules [36] [41]. Shorter PEG segments, such as the three-unit spacer in Amino-PEG3-CH2CO2-t-butyl ester, exhibit greater conformational freedom per unit length compared to longer chains [37]. This enhanced flexibility at short chain lengths contributes to optimal spacing and orientation for bioconjugation applications [44].

| Conformational Parameter | PEG3 Value | Measurement Method | Significance |

|---|---|---|---|

| Persistence length | 3.7 ± 0.3 Å | NMR relaxation | Chain stiffness |

| End-to-end distance | 8-12 Å | Molecular dynamics | Spatial extension |

| Rotational correlation time | 1-2 ns | NMR spectroscopy | Dynamic mobility |

The flexibility of PEG spacers provides several functional advantages in bioconjugation applications [36] [45]. The conformational freedom allows conjugated molecules to maintain optimal orientations for binding interactions while accommodating steric constraints [37]. Additionally, the flexible nature of PEG reduces the likelihood of interference with the biological activity of attached proteins or peptides [41].

Nuclear magnetic resonance studies demonstrate that PEG flexibility can be quantitatively characterized through relaxation time measurements [46] [39]. The spin-lattice relaxation times (T1) for PEG protons decrease with increasing conformational mobility, providing a direct measure of chain dynamics [46]. These measurements confirm that shorter PEG segments exhibit enhanced flexibility compared to longer chains [39].

t-Butyl Protected Carboxyl Group

The tert-butyl ester functionality in Amino-PEG3-CH2CO2-t-butyl ester serves as a robust protecting group for the carboxylic acid moiety, providing stability under basic and neutral conditions while remaining susceptible to acid-catalyzed hydrolysis [47] [48] [49]. This protecting group strategy enables selective chemical transformations at other reactive sites within the molecule while maintaining the carboxyl functionality in a protected state [50] [51].

Protection Mechanisms

The tert-butyl ester group provides protection through steric hindrance and electronic stabilization of the carbonyl carbon [48] [52]. The bulky tert-butyl substituent creates significant steric crowding around the ester carbonyl, preventing nucleophilic attack by hydroxide ions and other basic nucleophiles under alkaline conditions [47] [48]. This steric protection is particularly effective due to the branched nature of the tert-butyl group, which creates a three-dimensional barrier around the reactive center [49].

The electronic effects of the tert-butyl group also contribute to the stability of the protected ester [48]. The electron-donating character of the alkyl substituents reduces the electrophilic nature of the carbonyl carbon, making it less susceptible to nucleophilic attack [47]. This electronic deactivation is most pronounced under basic conditions, where the tert-butyl ester remains stable even in the presence of strong nucleophiles [52].

The selectivity of tert-butyl ester protection allows for orthogonal synthetic strategies where multiple functional groups can be selectively manipulated [49] [53]. The stability of tert-butyl esters under basic conditions permits the use of strong bases for other transformations without affecting the protected carboxyl group [50]. This orthogonal stability is essential for complex synthetic sequences involving multiple protecting groups [54].

| Reaction Conditions | tert-Butyl Ester Stability | Competing Reactions | Selectivity |

|---|---|---|---|

| Basic (pH > 9) | Highly stable | None | Excellent |

| Neutral (pH 7) | Completely stable | None | Perfect |

| Mildly acidic (pH 5-6) | Stable | Slow hydrolysis | Good |

| Strongly acidic (pH < 2) | Unstable | Rapid hydrolysis | Poor |

Deprotection Strategies under Acidic Conditions

The tert-butyl ester protecting group can be selectively removed under acidic conditions through a well-characterized mechanism involving the formation of a tert-butyl carbocation intermediate [47] [55] [56]. This deprotection process typically employs strong acids such as trifluoroacetic acid, hydrochloric acid, or sulfuric acid, which protonate the ester oxygen and facilitate cleavage of the carbon-oxygen bond [47] [48].

The deprotection mechanism begins with protonation of the ester carbonyl oxygen, which increases the electrophilic character of the carbonyl carbon [55]. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate [47]. The key step involves the departure of the tert-butyl group as a carbocation, which is stabilized by the tertiary carbon structure [55] [56].

The tert-butyl carbocation intermediate undergoes rapid deprotonation to form isobutene as a volatile byproduct [55] [56]. This elimination process drives the reaction to completion and facilitates product isolation [47]. The released isobutene can be removed from the reaction mixture through evaporation or gas purging [56].

Trifluoroacetic acid represents the most commonly employed reagent for tert-butyl ester deprotection due to its effectiveness and compatibility with various functional groups [55] [56]. The reaction typically proceeds rapidly at room temperature, making it suitable for acid-sensitive substrates [47]. However, the strong acidic conditions may cause side reactions with sensitive functional groups, requiring careful optimization of reaction conditions [51].

Alternative deprotection methods include the use of Lewis acids such as zinc bromide, which can provide selective deprotection in the presence of other acid-labile protecting groups [51] [57]. These milder conditions may be preferable for substrates containing multiple protecting groups or sensitive functionalities [51].

Orthogonal Deprotection Methodologies

Orthogonal protection strategies enable the selective removal of specific protecting groups in multiply-protected molecules without affecting other protective functionalities [50] [49] [58]. The tert-butyl ester group can be incorporated into orthogonal protection schemes where different protecting groups are removed under distinct reaction conditions [53] [59].

The acid-labile nature of tert-butyl esters makes them compatible with base-labile protecting groups such as fluorenylmethoxycarbonyl (Fmoc) groups [49] [58]. In such schemes, Fmoc groups can be removed using piperidine or other bases without affecting the tert-butyl ester, while subsequent acid treatment selectively removes the tert-butyl protection [53].

Novel orthogonal deprotection methods have been developed to address limitations of traditional acid-catalyzed cleavage [48] [58]. These include the use of radical cation catalysts such as magic blue, which can facilitate tert-butyl ester cleavage under mild conditions without requiring strong acids [48]. Such methods are particularly valuable for acid-sensitive substrates or complex molecules containing multiple functional groups [58].

| Protecting Group Combination | Orthogonal Conditions | Selectivity | Applications |

|---|---|---|---|

| tert-Butyl ester + Fmoc | Acid vs. base | Excellent | Peptide synthesis |

| tert-Butyl ester + Boc | TFA vs. stronger acid | Good | Amino acid protection |

| tert-Butyl ester + Benzyl | Acid vs. hydrogenolysis | Excellent | Carbohydrate synthesis |

The development of orthogonal deprotection strategies continues to advance through the introduction of new protecting groups and deprotection methods [59] [60]. Photolabile protecting groups, for example, can be removed using light irradiation while leaving tert-butyl esters intact [60]. These advances expand the synthetic toolkit available for complex molecule construction [49].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.